(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid
Description
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid is a stereochemically complex fatty acid derivative with a 16-carbon backbone (hexadecanoic acid). Key structural features include:
- Hexyl group at position 2 (2S configuration).
- Hydroxyl group at position 3 (3S configuration).
- Triisopropylsilyl (TIPS) ether at position 5 (5R configuration).
The TIPS group serves as a sterically bulky protecting group, enhancing hydrophobicity and stability under synthetic conditions . This compound is primarily utilized in organic synthesis, particularly in the construction of stereochemically rich natural products or pharmaceuticals, where selective protection of hydroxyl groups is critical .
Properties
Molecular Formula |
C31H64O4Si |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
(2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoic acid |
InChI |
InChI=1S/C31H64O4Si/c1-9-11-13-15-16-17-18-19-20-22-28(35-36(25(3)4,26(5)6)27(7)8)24-30(32)29(31(33)34)23-21-14-12-10-2/h25-30,32H,9-24H2,1-8H3,(H,33,34)/t28-,29+,30+/m1/s1 |
InChI Key |
PNKOWYLTAHJHOP-NGDRWEMDSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexyl Chain: This can be achieved through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a stereoselective reduction of a ketone intermediate.
Protection of the Hydroxy Group: The hydroxy group is protected using triisopropylsilyl chloride in the presence of a base like imidazole.
Formation of the Hexadecanoic Acid Backbone: This involves a series of reactions including esterification, reduction, and oxidation to achieve the desired carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The ketone or carboxylic acid groups can be reduced back to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: LiAlH4, NaBH4
Substitution: TBAF
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various protected or functionalized derivatives
Scientific Research Applications
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The triisopropylsilyl group can influence the compound’s solubility and stability, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, stereochemical, and functional properties of the target compound with its analogs:
¹ Molecular weight calculated based on formula C₃₅H₆₈O₄Si. ² Molecular weight calculated for C₂₉H₅₅NO₆.
Key Observations:
Substituent Variability at Position 5: The TIPS group in the target compound offers superior steric protection compared to benzyloxy or peptide-linked groups, making it resistant to acidic/basic conditions in synthesis . N-Formyl-L-leucyl introduces a peptide bond, altering solubility and enabling interactions with biological targets (e.g., lipase inhibition in Orlistat analogs) .
Stereochemical Differences :
- The 5R configuration in the target compound contrasts with the 5S configuration in the benzyl ester analog () and Orlistat impurity (). Such stereochemical inversions can drastically alter enzymatic recognition or crystallization behavior .
Functional Group Impact :
- Free carboxylic acids (target compound and Orlistat impurity) are polar, enabling salt formation or hydrogen bonding, whereas esters (benzyl ester in ) are more lipophilic, favoring organic-phase reactions .
Applications :
- TIPS-protected derivatives are pivotal in multistep syntheses requiring orthogonal protection .
- Acid-amine salts (e.g., CAS 137433-01-3) may enhance stability or bioavailability in drug formulations .
Research Findings and Data
Physical Properties:
- The TIPS group increases molecular weight by ~180 g/mol compared to benzyloxy, reducing solubility in polar solvents .
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